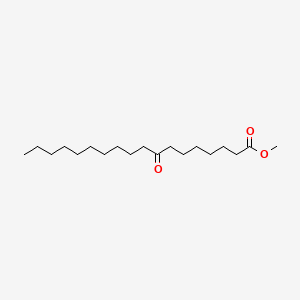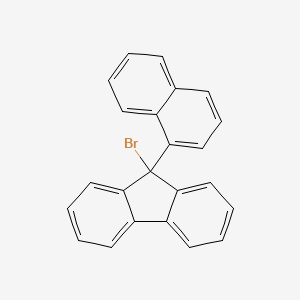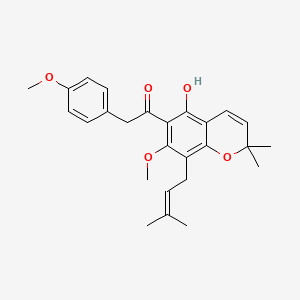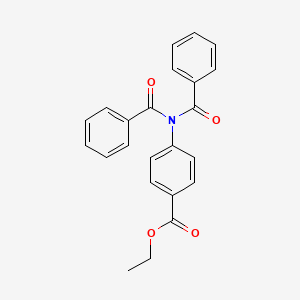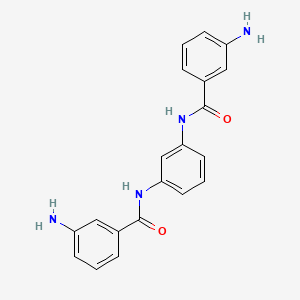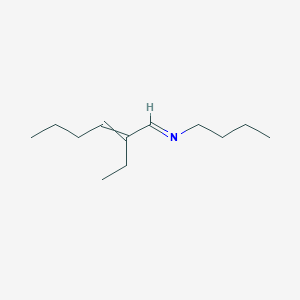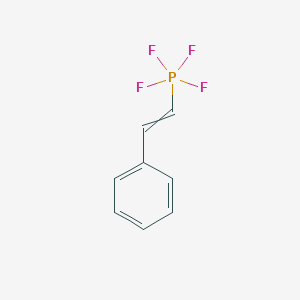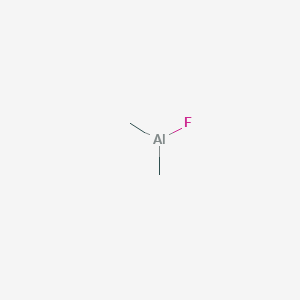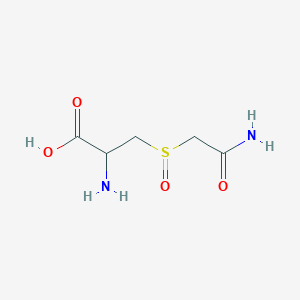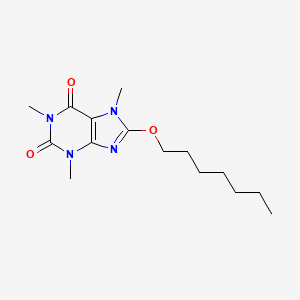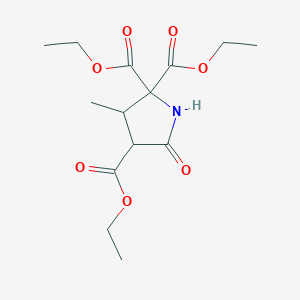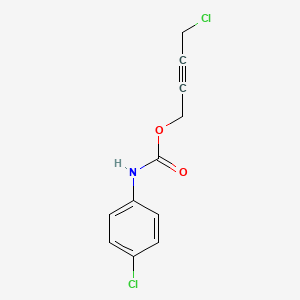![molecular formula C12H12O B14743333 1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one CAS No. 5387-16-6](/img/structure/B14743333.png)
1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one is a chemical compound with a unique structure that includes a cyclopenta[a]indene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one typically involves the reaction of cyclopentadiene with an appropriate dienophile under Diels-Alder reaction conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cycloaddition process. The resulting adduct is then subjected to hydrogenation to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3a,4,8b-Tetrahydrocyclopenta[b]indole: Similar structure but different ring fusion.
8-Methyl-1,2,3-triphenyl-2,3,8,8a-tetrahydrocyclopenta[a]indene-3,3a,8(1H)-triol: Contains additional substituents and hydroxyl groups.
Uniqueness
1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one is unique due to its specific ring structure and reactivity
Properties
CAS No. |
5387-16-6 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3,3a,4,8b-tetrahydro-2H-cyclopenta[a]inden-1-one |
InChI |
InChI=1S/C12H12O/c13-11-6-5-9-7-8-3-1-2-4-10(8)12(9)11/h1-4,9,12H,5-7H2 |
InChI Key |
DCTHPISSLIESRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2C1CC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



